4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a cyano group, a thiophene ring, a furan ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, and fusion techniques .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines .
Scientific Research Applications
4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiophene and furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-(phenylmethyl)benzenesulfonamide
- 4-cyano-N-(furan-2-ylmethyl)benzenesulfonamide
- 4-cyano-N-(thiophen-2-ylmethyl)benzenesulfonamide
Uniqueness
4-cyano-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide is unique due to the presence of both thiophene and furan rings, which can provide distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the development of novel therapeutic agents and advanced materials .
Properties
IUPAC Name |
4-cyano-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S2/c17-10-12-3-6-14(7-4-12)23(19,20)18-11-13-5-8-15(21-13)16-2-1-9-22-16/h1-9,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSJFBCVNSPMSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(O2)CNS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.